molecular formula C22H14BrCl3N2O2 B11537373 2-bromo-4-chloro-6-[(E)-{[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

2-bromo-4-chloro-6-[(E)-{[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

Cat. No.: B11537373
M. Wt: 524.6 g/mol
InChI Key: KZJRHGIWOLAUKC-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-6-[(E)-{[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is a complex organic compound characterized by its multiple halogen substitutions and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring, which can be achieved through the condensation of 3,5-dichloroaniline with salicylic acid under acidic conditions.

    Halogenation: The benzoxazole intermediate is then subjected to halogenation reactions to introduce the bromine and chlorine atoms. This can be done using reagents such as bromine and chlorine gas or their respective halogenating agents.

    Iminomethylation: The final step involves the formation of the iminomethyl group through a condensation reaction with 2-bromo-4-chloro-6-formyl-3,5-dimethylphenol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for halogenation and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The halogen atoms (bromine and chlorine) can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-bromo-4-chloro-6-[(E)-{[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.

Biology and Medicine

This compound’s structure suggests potential biological activity, particularly as an antimicrobial or anticancer agent. The presence of halogens and the benzoxazole ring are structural motifs often associated with bioactivity.

Industry

In materials science, this compound could be used in the development of new polymers or as a component in electronic materials due to its aromatic and halogenated nature.

Mechanism of Action

The biological activity of 2-bromo-4-chloro-6-[(E)-{[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is likely mediated through interactions with cellular proteins and enzymes. The compound may inhibit enzyme activity by binding to active sites or altering protein conformation. The halogen atoms can enhance binding affinity through halogen bonding, while the aromatic rings facilitate π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chloro-6-[(E)-{[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol: Similar in structure but with different halogen substitutions.

    This compound: Another analog with variations in the aromatic substituents.

Uniqueness

The unique combination of halogen atoms and the benzoxazole ring in this compound provides distinct chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H14BrCl3N2O2

Molecular Weight

524.6 g/mol

IUPAC Name

2-bromo-4-chloro-6-[[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C22H14BrCl3N2O2/c1-10-16(21(29)19(23)11(2)20(10)26)9-27-15-3-4-18-17(8-15)28-22(30-18)12-5-13(24)7-14(25)6-12/h3-9,29H,1-2H3

InChI Key

KZJRHGIWOLAUKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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